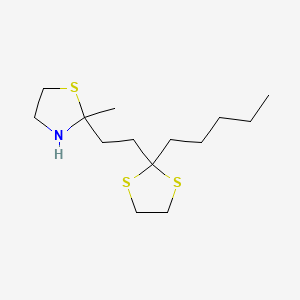
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-2-(2-(2-Pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidin umfasst typischerweise die Reaktion eines Thiazolidinderivats mit einer Dithiolanverbindung. Eine übliche Methode beinhaltet die Verwendung von 1,3-Propandiol oder 1,2-Ethandiol in Gegenwart eines Lewis-Säure-Katalysators zur Bildung des Dithiolanrings . Die Reaktionsbedingungen erfordern oft milde Temperaturen und können in Lösungsmitteln wie Petrolether oder unter lösungsmittelfreien Bedingungen durchgeführt werden.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Katalysatoren wie Yttriumtriflat oder Wolframphosphorsäure können verwendet werden, um die Reaktion zu erleichtern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-2-(2-(2-Pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart von Nickel- oder Rhodiumkatalysatoren erreicht werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Osmiumtetroxid (OsO₄)
Reduktion: Wasserstoffgas (H₂) mit Nickel (Ni) oder Rhodium (Rh) Katalysatoren
Substitution: Nucleophile wie Organolithium (RLi) oder Grignard-Reagenzien (RMgX)
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-(2-Pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Infektionen und oxidativen Stress bedingten Erkrankungen.
Industrie: Wird bei der Herstellung von Polymeren und als Stabilisator in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-2-(2-(2-Pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Thiazolidin- und Dithiolanring kann mit Thiolgruppen in Proteinen interagieren und deren Aktivität möglicherweise hemmen oder deren Funktion verändern. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen und zu den beobachteten Wirkungen der Verbindung führen .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine and dithiolan rings can interact with thiol groups in proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazol: Eine heterozyklische Verbindung mit einem fünfgliedrigen Ring, der Schwefel und Stickstoff enthält.
Dithiolan: Eine Verbindung mit einem fünfgliedrigen Ring, der zwei Schwefelatome enthält.
Thiamin (Vitamin B1): Enthält einen Thiazolring und ist essentiell für den Kohlenhydratstoffwechsel.
Einzigartigkeit
2-Methyl-2-(2-(2-Pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidin ist einzigartig durch die Kombination aus Thiazolidin- und Dithiolanringen sowie einer Pentylseitenkette. Diese strukturelle Komplexität verleiht ihm besondere chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
156000-20-3 |
|---|---|
Molekularformel |
C14H27NS3 |
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
2-methyl-2-[2-(2-pentyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C14H27NS3/c1-3-4-5-6-14(17-11-12-18-14)8-7-13(2)15-9-10-16-13/h15H,3-12H2,1-2H3 |
InChI-Schlüssel |
AFDDWFDDUHBUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(SCCS1)CCC2(NCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















